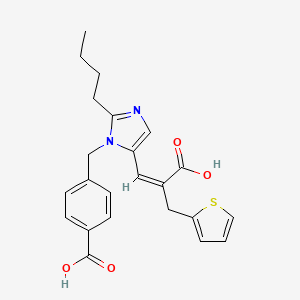

(Z)-Eprosartan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-Eprosartan is a pharmaceutical compound primarily used as an angiotensin II receptor antagonist. It is commonly prescribed for the treatment of hypertension and heart failure. By blocking the action of angiotensin II, a potent vasoconstrictor, this compound helps to relax blood vessels, thereby lowering blood pressure and improving blood flow.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Eprosartan involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the biphenyl moiety, followed by the introduction of the tetrazole ring and the carboxylic acid group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent quality and yield. The process is designed to minimize waste and reduce the use of hazardous reagents, making it more environmentally friendly.

化学反应分析

Types of Reactions: (Z)-Eprosartan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly on the biphenyl moiety, can lead to the formation of analogs with different therapeutic effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, which are studied for their potential therapeutic benefits.

科学研究应用

Cardiovascular Health

Eprosartan has been studied for its cardioprotective effects in ischemic conditions. A study demonstrated that pre-treatment with Eprosartan significantly improved regional cardiac function in a swine model of ischemia. The treatment led to better recovery metrics such as improved left ventricular pressure and myocardial performance index post-reperfusion . These findings suggest its potential role in managing ischemic heart disease.

Testicular Dysfunction

Recent research indicates that Eprosartan may aid in managing testicular dysfunction caused by torsion. In a rat model, Eprosartan improved serum testosterone levels and sperm parameters while reducing oxidative stress markers. The mechanism involves activation of the SIRT1/Nrf2/HO-1 pathway, which mitigates apoptosis and enhances autophagy . This positions Eprosartan as a candidate for further exploration in reproductive health.

Neuroprotection

Eprosartan's neuroprotective properties have been investigated in models of cerebral ischemia. A study found that Eprosartan administration reduced oxidative stress and inflammation in rats subjected to middle cerebral artery occlusion (MCAO), suggesting its potential utility in neurodegenerative conditions . This effect is attributed to its ability to modulate apoptotic pathways.

Comparative Data Tables

Case Study 1: Ischemic Heart Disease

In a controlled study involving swine, Eprosartan was administered prior to inducing ischemia. The results indicated a marked improvement in myocardial recovery metrics compared to control groups, highlighting its cardioprotective effects during ischemic events.

Case Study 2: Testicular Torsion

A study on male rats subjected to testicular torsion revealed that Eprosartan administration prior to torsion significantly improved testicular weight and sperm viability post-detorsion. This suggests a protective role against oxidative stress-induced damage during acute testicular injuries.

作用机制

(Z)-Eprosartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in cardiovascular function.

相似化合物的比较

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

Valsartan: Known for its high potency and longer duration of action compared to (Z)-Eprosartan.

Irbesartan: Offers additional benefits in patients with diabetic nephropathy.

Uniqueness: this compound is unique in its specific binding affinity and selectivity for the AT1 receptor, which contributes to its distinct therapeutic profile. Its chemical structure also allows for modifications that can enhance its pharmacological properties.

生物活性

(Z)-Eprosartan is an angiotensin II receptor antagonist primarily used in the treatment of hypertension. Its biological activity extends beyond blood pressure regulation, influencing various physiological processes, including neuroprotection, reproductive health, and oxidative stress modulation. This article synthesizes findings from diverse studies to elucidate the compound's multifaceted biological activities.

Eprosartan functions by selectively blocking the angiotensin II type 1 receptor (AT1R), which plays a critical role in the renin-angiotensin system (RAS). By inhibiting this receptor, eprosartan reduces vasoconstriction, decreases aldosterone secretion, and promotes vasodilation. This mechanism not only lowers blood pressure but also exerts protective effects on various organ systems.

Table 1: Summary of Biological Effects of this compound

Neuroprotective Activity

Recent studies have highlighted eprosartan's neuroprotective properties. In a rat model of middle cerebral artery occlusion (MCAO), eprosartan administration significantly reduced motor impairment and decreased levels of oxidative and apoptotic mediators in the hippocampus. The study demonstrated that eprosartan mitigates neuroinflammation and apoptosis by modulating the Janus kinase 2/signal transducers and activators of transcription 3 (JAK2/STAT3) signaling pathway, which is activated during ischemic events .

Reproductive Health

A notable investigation into eprosartan's effects on reproductive health was conducted using a testicular torsion model in rats. Eprosartan treatment improved serum testosterone levels, testicular weight, and sperm parameters such as count, motility, and viability. The protective effects were attributed to the activation of the SIRT1/Nrf2/HO-1 axis, which reduced oxidative stress markers and apoptosis indicators like cleaved caspase-3. Furthermore, eprosartan enhanced autophagy processes by increasing Beclin-1 expression while decreasing SQSTM-1/p62 levels .

Antioxidant and Anti-inflammatory Properties

Eprosartan has demonstrated significant antioxidant properties by lowering malondialdehyde (MDA) levels and increasing glutathione (GSH) content in various models of oxidative stress. These effects contribute to its anti-inflammatory capabilities, as evidenced by reduced expression of pro-inflammatory cytokines within vascular endothelium . The compound's ability to modulate oxidative stress pathways positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies

Several clinical studies have assessed the efficacy of eprosartan in managing hypertension and its associated complications. For instance, a meta-analysis indicated that eprosartan not only effectively lowers blood pressure but also contributes to improved outcomes in patients with cardiovascular diseases when compared to other antihypertensive agents .

In another case study involving patients with drug-resistant hypertension, eprosartan was part of a combination therapy that led to significant reductions in blood pressure over a sustained period . These findings reinforce its role as an effective antihypertensive medication with additional protective effects on organ systems.

属性

IUPAC Name |

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-PDGQHHTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。